2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound features a hexahydroquinazolinone core fused with a thioether-linked acetamide moiety substituted by a 4-methylbenzyl group. The hydroxyethyl group at position 1 increases hydrophilicity, while the 4-methylbenzyl substituent balances lipophilicity for membrane permeability . Its synthesis likely involves thioether formation via mercaptoacetic acid coupling, as seen in analogous procedures .
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-6-8-15(9-7-14)12-21-18(25)13-27-19-16-4-2-3-5-17(16)23(10-11-24)20(26)22-19/h6-9,24H,2-5,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGKLHXVLXPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylbenzyl)acetamide (CAS Number: 942013-26-5) is a derivative of quinazolinone known for its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 283.35 g/mol. The structure features a hexahydroquinazolinone core linked to a thioether group and an acetamide moiety. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to our target compound showed potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Hydroxyethyl derivative | E. coli | 32 µg/mL |
| 2-Hydroxyethyl derivative | S. aureus | 16 µg/mL |
These results suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
In vitro assays have demonstrated that quinazolinone derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A specific study highlighted the ability of related compounds to reduce inflammation in models of arthritis:
- Model : Collagen-induced arthritis in rats.
- Outcome : Treatment with the compound resulted in a significant decrease in paw swelling and joint destruction compared to control groups.
This indicates potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. The compound under review has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
- Mechanism : The compound activates caspases and alters mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Case Studies
Several case studies reinforce the biological activity of this compound:
- Study on Antimicrobial Efficacy : A series of synthesized quinazolinone derivatives were tested against multiple bacterial strains. The study concluded that structural variations significantly influenced their antimicrobial potency.
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in reduced levels of inflammatory markers compared to untreated controls.
- Cancer Cell Line Studies : In vitro experiments revealed that compounds with similar structures to our target compound inhibited cell proliferation in various cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
- Bioactivity: The target compound’s hexahydroquinazolinone core may share anticonvulsant mechanisms with ’s dichlorophenylmethyl derivative, but the hydroxyethyl group could modulate potency or selectivity .
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to ’s lipophilic dichlorophenylmethyl group. However, it is less polar than ’s sulfone-hydroxyphenyl derivative, which has high solubility due to strong hydrogen-bonding groups .
- Synthetic Complexity : The thioether linkage in the target compound requires careful optimization (e.g., ZnCl₂ catalysis in dioxane), contrasting with ’s straightforward nucleophilic substitutions .
- Stability : The thioether group in the target is more oxidation-prone than ’s sulfone, necessitating stabilizers in formulations .
Research Implications
- Pharmacokinetics : The hydroxyethyl group may enhance bioavailability compared to ’s chlorobenzyl derivative, which is highly lipophilic but prone to metabolic oxidation .
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: While ’s compound is explicitly anticonvulsant, the target’s hydroxyethyl group could redirect activity toward kinase inhibition or anti-inflammatory pathways, as seen in related benzothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
